NUAK family SNF1-like kinase 2, also known as SNF1/AMP kinase-related kinase or SNARK, is an enzyme encoded by the NUAK2 gene in humans. This kinase is part of the AMP-activated protein kinase (AMPK) family, which plays a critical role in regulating cellular energy homeostasis and metabolism. NUAK2 is particularly involved in cellular stress responses associated with conditions such as obesity and type 2 diabetes, and it has been implicated in various physiological processes including glucose transport and muscle contraction .
The synthesis of NUAK2 can be approached through recombinant DNA technology, where the NUAK2 gene is cloned into expression vectors suitable for bacterial or eukaryotic systems. The expressed protein can then be purified using affinity chromatography techniques.
NUAK2 has a well-defined molecular structure that includes:
Crystallographic studies have provided insights into its three-dimensional structure, revealing key residues involved in ATP binding and substrate interaction. The active site contains a conserved threonine residue that is phosphorylated by upstream kinases like liver kinase B1, activating NUAK2's enzymatic function .
NUAK2 catalyzes the transfer of phosphate groups from ATP to specific serine or threonine residues on target proteins, thereby modulating their activity. This phosphorylation process is crucial for various signaling pathways related to metabolism and stress responses.
The activation of NUAK2 typically involves phosphorylation at specific residues by upstream kinases, which enhances its catalytic activity. Once activated, NUAK2 phosphorylates downstream targets involved in metabolic regulation.
Studies indicate that NUAK2 plays a significant role in mediating contraction-stimulated glucose transport in skeletal muscle, linking energy sensing with metabolic responses . Additionally, it has been shown to interact with other signaling pathways that regulate cell growth and differentiation.
NUAK2 is a protein with a molecular weight of approximately 60 kDa. It exhibits characteristics typical of kinases, such as stability under physiological conditions and solubility in aqueous buffers.
Relevant analyses include enzyme kinetics studies that determine its activity under varying substrate concentrations and conditions .
NUAK family SNF1-like kinase 2 has several important applications in scientific research:
NUAK2 (NUAK family kinase 2), also known as SNARK (sucrose non-fermenting AMPK-related kinase), is encoded on human chromosome 1q32.1. The gene spans approximately 62.8 kb and consists of 16 exons, translating into a 628-amino acid protein (UniProt ID: Q9H093) [1] [2]. Evolutionary analysis reveals high conservation across vertebrates, with orthologs identified in mice (Nuak2, Chr1 E4), rats (Nuak2, Chr13q13), and zebrafish (nuak2, Chr22) [1] [4] [5]. The zebrafish ortholog shares 72% amino acid identity with human NUAK2 and participates in neural tube closure, mirroring functional roles in mammalian development [4] [5]. In Drosophila, the single NUAK ortholog (CG43143) exhibits 61% kinase domain identity with human NUAK2 and regulates autophagic clearance of protein aggregates in muscle tissue [6].
A recessive 21-bp in-frame deletion (c.412433delinsG) in human NUAK2 causes a 7-amino acid truncation (p.Y138Q145delinsE) within the evolutionarily conserved αC-helix of the kinase domain. This mutation abrogates catalytic activity and is linked to fetal anencephaly, underscoring NUAK2’s non-redundant role in embryonic development [7]. The invariant preservation of this structural motif across species highlights its critical function in kinase regulation.
Table 1: Evolutionary Conservation of NUAK2
Species | Gene Symbol | Chromosomal Location | Protein Length (aa) | Identity vs. Human (%) |
---|---|---|---|---|
Human | NUAK2 | 1q32.1 | 628 | 100 |
Mouse | Nuak2 | 1 E4 | 639 | 89 |
Rat | Nuak2 | 13q13 | 630 | 88 |
Zebrafish | nuak2 | 22 | 590 | 72 |
Drosophila | Nuak | 86A3-86A6 | 576 | 61 (kinase domain) |
NUAK2 belongs to the AMPK-related kinase family and features a canonical serine/threonine kinase domain (residues 43–306) with conserved catalytic motifs [1] [2]. Key elements include:
The C-terminal region (residues 400–628) contains a protein-binding domain mediating interactions with cytoskeletal regulators like filamin. In Drosophila, NUAK phosphorylates filamin at S1465 to promote chaperone-assisted autophagy [6]. Pharmacological inhibitors (e.g., WZ4003, HTH-02-006) target the ATP-binding pocket with IC₅₀ values of 100–126 nM, validating the functional significance of these motifs [1] [8].
Table 2: Key Functional Motifs in NUAK2 Kinase Domain
Motif | Residue Range | Sequence | Function |
---|---|---|---|
Gly-rich loop | 50-56 | GVGQFGS | ATP binding and positioning |
Catalytic lysine | 78 | K | Salt bridge stabilization |
αC-helix | 138-145 | YDIYASER | Kinase domain integrity (deleted in mutants) |
Activation loop | 208 | T | Phosphorylation-dependent activation |
NUAK2 activity is governed by phosphorylation cascades and ubiquitination:
YAP/TAZ transcriptionally upregulate NUAK2 in a positive feedback loop. NUAK2 reinforces this loop by phosphorylating LATS1/2 kinases, inhibiting their ability to sequester YAP/TAZ in the cytoplasm. Consequently, nuclear YAP/TAZ levels increase, driving proliferation in hepatocellular carcinoma [8].
Table 3: Experimentally Validated Post-Translational Modifications
Residue | Modification | Regulator | Functional Consequence |
---|---|---|---|
T208 | Phosphorylation | LKB1 | Full kinase activation |
S481 | Phosphorylation | Autophosphorylation | Actin polymerization control |
K296 | Ubiquitination | E3 ligase HUWE1 | Stability modulation in cancer contexts |
NUAK2 exhibits context-dependent localization:
Live imaging of NUAK2-knockout neural progenitor cells reveals impaired apical constriction due to disordered actomyosin networks. This defect arises from inefficient myosin light chain phosphorylation, directly linking NUAK2’s subcellular positioning to cytoskeletal dynamics [7]. In liver cancer, nuclear NUAK2 correlates with YAP-driven transcriptional programs and poor prognosis [8].
Table 4: Subcellular Localization Patterns of NUAK2
Cell/Tissue Type | Primary Localization | Functional Association |
---|---|---|
Neuroepithelial cells | Apical actomyosin cortex | Neural tube closure |
Hepatocytes (normal) | Cytoplasmic | Glucose starvation response |
Hepatocellular carcinoma | Nuclear | YAP/TAZ transcriptional activation |
Skeletal muscle | Sarcomeric Z-disc | Filamin turnover and autophagy regulation |
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